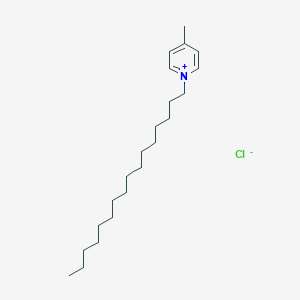

Chlorure de 1-hexadécyl-4-méthylpyridinium (1:1)

Vue d'ensemble

Description

Pyridinium, 1-hexadecyl-4-methyl-, chloride (1:1), also known as 1-Hexadecyl-4-methylpyridinium Chloride Hydrate, is a chemical compound with the molecular formula C22H40ClN . It is a structurally diverse pyridinium salt .

Synthesis Analysis

Pyridinium salts, including Pyridinium, 1-hexadecyl-4-methyl-, chloride (1:1), have been synthesized through various routes. These salts are quite familiar structures in many natural products and bioactive pharmaceuticals .Molecular Structure Analysis

The molecular structure of Pyridinium, 1-hexadecyl-4-methyl-, chloride (1:1) consists of 22 carbon atoms, 40 hydrogen atoms, 1 nitrogen atom, and 1 chlorine atom . The molecular weight is 354.0 g/mol .Chemical Reactions Analysis

Pyridinium salts, including Pyridinium, 1-hexadecyl-4-methyl-, chloride (1:1), have been highlighted for their synthetic routes and reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of Pyridinium, 1-hexadecyl-4-methyl-, chloride (1:1) include a molecular weight of 354.0 g/mol, and it has 0 hydrogen bond donor count, 1 hydrogen bond acceptor count, and 15 rotatable bond count . The exact mass is 353.2849280 g/mol .Applications De Recherche Scientifique

Voies de synthèse et réactivité

Les sels de pyridinium, dont le « Chlorure de 1-hexadécyl-4-méthylpyridinium (1:1) », sont structurellement diversifiés et ont été utilisés dans un large éventail de sujets de recherche. Ils sont connus pour leurs voies de synthèse et leur réactivité .

Liquides ioniques de pyridinium

Ces composés ont été mis en évidence pour leur importance en tant que liquides ioniques de pyridinium . Les liquides ioniques ont des applications potentielles dans une variété de domaines, y compris la chimie verte, la catalyse et la science des matériaux.

Ylures de pyridinium

Les sels de pyridinium sont également importants en tant que ylures de pyridinium . Les ylures sont utilisés en synthèse organique, en particulier dans la préparation de composés ayant des structures complexes.

Applications antimicrobiennes

Les sels de pyridinium ont été étudiés pour leurs propriétés antimicrobiennes . Cela les rend potentiellement utiles dans le développement de nouveaux antibiotiques et d'autres traitements pour les maladies infectieuses.

Applications anticancéreuses

La recherche a également mis en évidence le potentiel des sels de pyridinium en tant qu'agents anticancéreux . Cela pourrait conduire au développement de nouvelles thérapies pour divers types de cancer.

Applications antipaludiques

Les propriétés antipaludiques des sels de pyridinium ont été explorées , suggérant des applications potentielles dans le traitement et la prévention du paludisme.

Applications en science des matériaux

Les sels de pyridinium ont des applications en science des matériaux . Ils peuvent être utilisés dans la création de nouveaux matériaux aux propriétés uniques.

Applications biologiques liées à la délivrance de gènes

Les sels de pyridinium ont été étudiés pour leurs applications potentielles dans les problèmes biologiques liés à la délivrance de gènes . Cela pourrait conduire à des progrès dans les techniques de thérapie génique.

Extraction basée sur les détergents des enzymes associées aux membranes

Le « Chlorure de 1-hexadécyl-4-méthylpyridinium (1:1) » a été utilisé pour l'extraction basée sur les détergents d'enzymes associées aux membranes telles que la phosphatase alcaline . Cela a des applications dans la recherche biochimique et l'industrie biotechnologique.

Élimination de l'huile émulsifiée des eaux usées

Ce composé a été utilisé dans des études évaluant l'élimination de l'huile émulsifiée des eaux usées huileuses

Mécanisme D'action

Target of Action

Pyridinium, 1-hexadecyl-4-methyl-, chloride (1:1), also known as 1-hexadecyl-4-methylpyridin-1-ium chloride, is a quaternary ammonium compound . It is primarily used as a cationic surfactant . Its main targets are emulsified oils and membrane-associated enzymes .

Mode of Action

This compound interacts with its targets through its surfactant properties. It is used for the detergent-based extraction of membrane-associated enzymes such as alkaline phosphatase . It also assists in the removal of emulsified oil from oily waste water .

Result of Action

The primary result of the action of this compound is the removal of emulsified oil from oily waste water . It is also used for the extraction of membrane-associated enzymes , which can affect the function of these enzymes.

Safety and Hazards

Pyridinium, 1-hexadecyl-4-methyl-, chloride (1:1) is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute inhalation toxicity for dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Orientations Futures

Analyse Biochimique

Biochemical Properties

Pyridinium, 1-hexadecyl-4-methyl-, chloride (1:1) plays a significant role in biochemical reactions, particularly in the extraction and stabilization of membrane-associated enzymes. It interacts with enzymes such as alkaline phosphatase, facilitating their extraction from biological membranes . The compound’s amphiphilic nature allows it to integrate into lipid bilayers, thereby disrupting membrane structures and aiding in the solubilization of membrane proteins. Additionally, Pyridinium, 1-hexadecyl-4-methyl-, chloride (1:1) can interact with various proteins and biomolecules, altering their conformation and activity through hydrophobic and electrostatic interactions.

Cellular Effects

Pyridinium, 1-hexadecyl-4-methyl-, chloride (1:1) exerts several effects on cellular processes. It can influence cell signaling pathways by modulating the activity of membrane-bound receptors and enzymes. This compound has been shown to affect gene expression by altering the transcriptional activity of certain genes involved in cellular metabolism and stress responses. Furthermore, Pyridinium, 1-hexadecyl-4-methyl-, chloride (1:1) impacts cellular metabolism by disrupting mitochondrial function and altering the balance of metabolic pathways .

Molecular Mechanism

The molecular mechanism of Pyridinium, 1-hexadecyl-4-methyl-, chloride (1:1) involves its interaction with cellular membranes and biomolecules. The compound integrates into lipid bilayers, causing membrane disruption and increasing permeability. This integration can lead to the inhibition or activation of membrane-bound enzymes and receptors. Pyridinium, 1-hexadecyl-4-methyl-, chloride (1:1) also binds to specific proteins, altering their structure and function, which can result in changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pyridinium, 1-hexadecyl-4-methyl-, chloride (1:1) can vary over time. The compound is relatively stable under standard laboratory conditions, but its activity can diminish over prolonged periods due to degradation or interaction with other chemicals. Long-term exposure to Pyridinium, 1-hexadecyl-4-methyl-, chloride (1:1) can lead to cumulative effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of Pyridinium, 1-hexadecyl-4-methyl-, chloride (1:1) in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical and cellular effects. At higher doses, Pyridinium, 1-hexadecyl-4-methyl-, chloride (1:1) can induce toxic effects, including cellular apoptosis and tissue damage. Threshold effects are observed, where a specific dosage range triggers significant biological responses .

Metabolic Pathways

Pyridinium, 1-hexadecyl-4-methyl-, chloride (1:1) is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate lipid metabolism and energy production. The compound can alter metabolic flux by affecting the activity of key enzymes in pathways such as glycolysis and the citric acid cycle. These interactions can lead to changes in metabolite levels and overall cellular energy balance .

Transport and Distribution

Within cells and tissues, Pyridinium, 1-hexadecyl-4-methyl-, chloride (1:1) is transported and distributed through interactions with transporters and binding proteins. The compound’s amphiphilic nature allows it to associate with lipid membranes, facilitating its movement across cellular compartments. This distribution can influence its localization and accumulation in specific tissues, impacting its biological activity .

Subcellular Localization

Pyridinium, 1-hexadecyl-4-methyl-, chloride (1:1) exhibits specific subcellular localization patterns. It is often found in association with cellular membranes, including the plasma membrane and organelle membranes such as mitochondria and the endoplasmic reticulum. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments. This localization is crucial for its activity and function within the cell .

Propriétés

IUPAC Name |

1-hexadecyl-4-methylpyridin-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H40N.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-23-20-17-22(2)18-21-23;/h17-18,20-21H,3-16,19H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCMFMSOTJOUSLI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50884574 | |

| Record name | Pyridinium, 1-hexadecyl-4-methyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13106-53-1 | |

| Record name | Pyridinium, 1-hexadecyl-4-methyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13106-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridinium, 1-hexadecyl-4-methyl-, chloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013106531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridinium, 1-hexadecyl-4-methyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridinium, 1-hexadecyl-4-methyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thieno[2,3-b]thiophene-2-carboxylic acid](/img/structure/B85327.png)